N(4)-demethyl-12-methoxyalstogustine
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H26N2O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl (1R,11S,12R,17S)-12-[(1R)-1-hydroxyethyl]-6-methoxy-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C21H26N2O4/c1-11(24)13-10-23-8-7-21-14-5-4-6-15(26-2)18(14)22-19(21)17(20(25)27-3)12(13)9-16(21)23/h4-6,11-13,16,22,24H,7-10H2,1-3H3/t11-,12+,13-,16+,21-/m1/s1 |
InChI Key |
FNDWOLJMJUSGOB-DJBVCAICSA-N |
SMILES |
CC(C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5OC)C(=O)OC)O |
Isomeric SMILES |
C[C@H]([C@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=C4C=CC=C5OC)C(=O)OC)O |
Canonical SMILES |
CC(C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5OC)C(=O)OC)O |
Synonyms |
N(4)-demethyl-12-methoxyalstogustine |
Origin of Product |
United States |
Isolation and Natural Occurrence of N 4 Demethyl 12 Methoxyalstogustine
The presence of N(4)-demethyl-12-methoxyalstogustine in the plant kingdom is highly specific, primarily linked to the Apocynaceae family, a group of flowering plants known for their rich alkaloidal content.
Botanical Sources and Distribution
Winchia calophylla as Primary Source
The principal botanical source of this compound is Winchia calophylla, a member of the Apocynaceae family. This plant species is predominantly found in several regions across Asia. Its natural distribution spans Southern China, India, Myanmar, Vietnam, and Indonesia. The compound is typically isolated from the stem bark of this plant.
Alstonia rostrata as a Secondary Source
This compound has also been reported in Alstonia rostrata, another species within the Apocynaceae family. The geographical distribution of Alstonia rostrata includes Southern China, the Malay Peninsula, Myanmar, Thailand, Vietnam, Sumatra, and Laos.
| Botanical Source | Family | Geographical Distribution |
| Winchia calophylla | Apocynaceae | Southern China, India, Myanmar, Vietnam, Indonesia |
| Alstonia rostrata | Apocynaceae | Southern China, Malay Peninsula, Myanmar, Thailand, Vietnam, Sumatra, Laos |
Related Species and Alkaloid Co-occurrence
Winchia calophylla is a rich source of various indole (B1671886) alkaloids that co-occur with this compound. The isolation and characterization of these related compounds are often carried out simultaneously. Among the notable co-occurring alkaloids are:
N(4)-demethylalstogustine
Echitamine
Nb-demethyl-echitamine
The presence of these and other alkaloids makes the isolation of this compound a complex process requiring sophisticated separation techniques.
Extraction and Purification Methodologies
The isolation of this compound from its botanical sources involves a multi-step process that begins with extraction from the plant material, followed by purification to isolate the specific compound.
Solvent-Based Extraction Protocols (e.g., Ethanolic Extract)
The initial step in isolating this compound involves the use of solvent-based extraction methods. An ethanolic extract of the stem bark of Winchia calophylla is commonly prepared. This process involves macerating or percolating the dried and powdered plant material with ethanol. The resulting crude extract contains a complex mixture of alkaloids and other secondary metabolites.
Chromatographic Separation Techniques for Indole Alkaloids
Following the initial extraction, the crude extract undergoes various chromatographic procedures to separate the individual alkaloidal constituents. These techniques are essential for isolating this compound from the mixture of co-occurring alkaloids.
Commonly employed chromatographic methods include:
Column Chromatography: This is a fundamental technique used for the large-scale separation of the components of the crude extract. The stationary phase often consists of silica gel or aluminum oxide. The separation is achieved by eluting the column with a gradient of solvents, which allows for the separation of compounds based on their polarity.
Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of the separation in column chromatography and to identify the fractions containing the desired compound.
The combination of these extraction and chromatographic techniques allows for the successful isolation and purification of this compound for further scientific study.
Inability to Fulfill Request for Detailed Article on this compound
Despite a comprehensive search for primary literature, the complete, detailed spectroscopic data required to generate a scientifically accurate article on this compound could not be accessed. The key research paper identified as containing this information, "New Indole Alkaloids from the Bark of Alstonia scholaris" by Salim, A. A., Garson, M. J., and Craik, D. J., published in the Journal of Natural Products in 2004, was located. pharmasm.com Abstracts and citations of this paper confirm the isolation and structural elucidation of N(b)-demethylalstogustine (a synonym for this compound) using spectroscopic methods. pharmasm.comacs.org However, the full-text article, which would contain the specific ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV data, as well as NOESY correlations, remains behind a paywall and is not publicly available.
Initial searches for the compound and its spectroscopic properties yielded general information about the class of indole alkaloids found in Alstonia species, such as Alstonia scholaris and Alstonia angustifolia. nih.govresearchgate.netarabjchem.org These results confirmed that Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are standard techniques for the characterization of such compounds. nih.govarabjchem.org However, no specific data points for this compound were found in these general sources.
Subsequent, more targeted searches successfully identified the pivotal 2004 paper by Salim and colleagues as the primary source of the required data. This publication details the isolation of N(b)-demethylalstogustine from the bark of Alstonia scholaris. pharmasm.comacs.org Unfortunately, without access to the full text, the granular data necessary to populate the requested article's sections and data tables—including specific chemical shifts, coupling constants, mass-to-charge ratios, and spectroscopic absorption maxima—is unavailable.
Therefore, due to the inaccessibility of the primary research data, the generation of a thorough and scientifically accurate article focusing solely on the chemical compound “this compound” as per the provided detailed outline is not possible at this time.
Structural Elucidation and Stereochemical Characterization of N 4 Demethyl 12 Methoxyalstogustine
Assignment of Absolute Configuration
The precise spatial orientation of substituents around the chiral centers of N(4)-demethyl-12-methoxyalstogustine is a critical aspect of its structural identity. This has been determined using chiroptical methods and by comparison with structurally related, known alkaloids.
Chiroptical techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are powerful tools for determining absolute configuration. The Electronic Circular Dichroism (ECD) spectrum of a molecule provides a unique fingerprint that is highly sensitive to its stereochemistry.
The absolute configuration of this compound has been firmly established through its relationship to other known indole (B1671886) alkaloids. A key piece of evidence comes from the analysis of its Nuclear Magnetic Resonance (NMR) spectra, particularly through-space correlations observed in Rotating frame Overhauser Effect SpectroscopY (ROESY) experiments. rhhz.net
For instance, in analogous alkaloids, ROESY correlations between specific protons, such as H-3 with H-15 and H-20, indicate that these protons are on the same face of the molecule. rhhz.net Furthermore, the chemical shift of certain carbon atoms provides clues to the local stereochemistry. In this compound, the C-19 carbon signal is deshielded, a phenomenon also observed in N(4)-demethylalstogustine. This is attributed to intramolecular hydrogen bonding between the N(4)-H group and the C-19 hydroxyl group, which can only occur with a specific stereochemical arrangement. rhhz.net This effect distinguishes it from related compounds like 12-methoxyechitamidine and echitamidine (B1215145) where this hydrogen bonding is absent. rhhz.net
Structural Relationship to Parent and Analogous Alkaloids (e.g., N(4)-demethylalstogustine, echitamidine, akuammicine)
This compound belongs to the complex family of monoterpenoid indole alkaloids and shares a common structural framework with several other compounds isolated from the genus Alstonia. Its structure can be understood by comparison to its parent and analogous alkaloids.
N(4)-demethylalstogustine: As the name suggests, this compound is the 12-methoxy derivative of N(4)-demethylalstogustine. The primary difference is the presence of a methoxy (B1213986) group (-OCH3) at the C-12 position on the aromatic ring of the former. This substitution influences the electronic properties of the indole nucleus. Both compounds share the same core strychnan-type skeleton and the N(4)-demethyl feature, which allows for intramolecular hydrogen bonding with the C-19 hydroxyl group. rhhz.net
Echitamidine: this compound is structurally related to echitamidine. However, a key difference lies at the N(4) position. Echitamidine possesses an N(4)-methyl group, which precludes the formation of the intramolecular hydrogen bond to the C-19 hydroxyl group seen in this compound. rhhz.net This results in a noticeable difference in the ¹³C NMR chemical shift of C-19. rhhz.net
Akuammicine: this compound is also related to akuammicine, which is a classic example of a Strychnos-type alkaloid. While they share the same fundamental pentacyclic core, they differ in their substitution patterns. The biogenetic pathways of these alkaloids are often interconnected, with compounds like preakuammicine serving as key intermediates. rhhz.net
The table below summarizes the key structural relationships:
| Alkaloid | Key Structural Features and Relationship to this compound |
| N(4)-demethylalstogustine | Parent compound lacking the C-12 methoxy group. Shares the N(4)-demethyl feature and potential for intramolecular H-bonding. rhhz.net |
| Echitamidine | Contains an N(4)-methyl group, preventing the intramolecular H-bond observed in this compound. rhhz.net |
| 12-Methoxyechitamidine | Similar to echitamidine but with a C-12 methoxy group. Lacks the N(4)-demethyl feature. rhhz.net |
| Akuammicine | Shares the fundamental Strychnos-type pentacyclic skeleton but with different peripheral functionalities. Biogenetically related. rhhz.net |
| Preakuammicine | A key biogenetic precursor to akuammicine-type alkaloids, highlighting the common biosynthetic origin. rhhz.net |
Biosynthetic Pathways and Elucidation
General Overview of Monoterpenoid Indole (B1671886) Alkaloid Biosynthesis
The journey to creating the vast array of MIAs begins with a foundational condensation reaction. researchgate.netnih.gov The entire class of these compounds originates from two primary precursors: one derived from the shikimate pathway and the other from the terpenoid (or iridoid) pathway. nih.gov The amino acid tryptophan serves as the indole-containing starting block, while the monoterpenoid component is supplied by secologanin (B1681713). nih.govrsc.org
The first committed step in the biosynthesis of virtually all MIAs is the Pictet-Spengler condensation of tryptamine (B22526) (derived from the decarboxylation of tryptophan) and secologanin. nih.govnih.gov This crucial reaction is catalyzed by the enzyme strictosidine (B192452) synthase (STR), which stereospecifically produces 3-α(S)-strictosidine. nih.govnih.gov This compound, strictosidine, is the universal key intermediate from which all other MIAs, including the diverse alkaloids found in Alstonia species, are derived. nih.govrsc.orgnih.gov Following its formation, the glucose moiety of strictosidine is typically cleaved by a specific β-glucosidase, yielding a highly reactive aglycone that can undergo a series of cyclizations, rearrangements, and redox reactions to generate different skeletal frameworks, such as the corynanthe, iboga, and aspidosperma types. nih.gov
Proposed Biogenesis of N(4)-demethyl-12-methoxyalstogustine and Related Alstogustines
While the specific enzymatic steps leading to this compound have not been fully elucidated in dedicated studies, a scientifically sound pathway can be proposed based on the known biogenesis of related alkaloids within the Alstonia genus, particularly those with sarpagine, macroline, and vobasine (B1212131) skeletons. nih.govnih.gov
The biosynthesis is initiated by the cellular accumulation and modification of the two fundamental precursors.
Tryptophan: This aromatic amino acid is derived from the shikimate pathway. It undergoes decarboxylation, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC), to yield tryptamine. This provides the indole core and the ethylamine (B1201723) side chain essential for the alkaloid structure.
Secologanin: This complex iridoid monoterpene is produced via the methylerythritol phosphate (B84403) (MEP) pathway. The pathway involves the hydroxylation of geraniol (B1671447) by geraniol-10-hydroxylase (G10H), followed by a series of oxidative steps and cyclization to form loganin, which is then cleaved by secologanin synthase (SLS) to yield secologanin. researchgate.net
These two precursors, tryptamine and secologanin, are then joined by the action of strictosidine synthase (STR) to form the central intermediate, strictosidine. nih.govnih.gov
Following the formation of strictosidine, a cascade of enzymatic transformations is proposed to construct the alstogustine framework.
Deglycosylation: The pathway diverges after the removal of the glucose unit from strictosidine by a strictosidine-β-glucosidase (SGD). This generates a highly unstable aglycone.
Formation of a Vobasine-type Skeleton: The aglycone is believed to rearrange to form key intermediates such as geissoschizine. researchgate.net From this corynanthe-type intermediate, further rearrangements, likely involving intramolecular cyclization and bond migrations, are postulated to form the vobasine-type skeleton characteristic of many Alstonia alkaloids. This would involve the formation of the distinctive azabicyclo[3.3.1]nonane core system. nih.gov
Late-Stage Tailoring Reactions: The specific structure of this compound is likely the result of final "tailoring" steps that modify the core vobasine skeleton. These are proposed to be:
O-methylation: A specific O-methyltransferase (OMT) enzyme is hypothesized to catalyze the transfer of a methyl group from a donor like S-adenosyl methionine (SAM) to the hydroxyl group at the C-12 position of the indole ring, yielding the 12-methoxy functionality.
N-demethylation: The removal of the methyl group at the N(4) position is a common reaction in alkaloid biosynthesis, often catalyzed by cytochrome P450 monooxygenases. This step would convert a methylated precursor into the final N(4)-demethylated compound.
The following table summarizes the key proposed enzymatic steps.
| Enzyme/Enzyme Class | Precursor | Product | Proposed Function in Pathway |
| Tryptophan Decarboxylase (TDC) | Tryptophan | Tryptamine | Provides the indoleamine precursor. |
| Strictosidine Synthase (STR) | Tryptamine + Secologanin | Strictosidine | Catalyzes the key Pictet-Spengler condensation. nih.govnih.gov |
| Strictosidine β-Glucosidase (SGD) | Strictosidine | Strictosidine Aglycone | Initiates pathway divergence via deglycosylation. nih.gov |
| Cytochrome P450 Monooxygenases | Vobasine-type precursor | Geissoschizine/Rearranged intermediates | Catalyze various oxidations and rearrangements. |
| O-Methyltransferase (OMT) | 12-hydroxy-vobasine precursor | 12-methoxy-vobasine precursor | Adds the methoxy (B1213986) group at the C-12 position. |
| N-Demethylase (e.g., P450) | N(4)-methyl-alstogustine precursor | This compound | Removes the N(4)-methyl group. |
The formation of the core alstogustine skeleton from the strictosidine aglycone is a complex process. It is speculated that after the formation of the geissoschizine intermediate, an oxidative cyclization between C-16 and N-4 occurs, leading to an iminium ion. A subsequent Wagner-Meerwein-type rearrangement and attack by the indole nitrogen could plausibly lead to the formation of the rigid, polycyclic vobasine framework. The precise sequence and enzymatic control of these rearrangements remain a subject for future research, but they represent a logical biosynthetic route based on established chemical principles and the structures of co-occurring alkaloids.
Chemoenzymatic Synthesis Approaches Inspired by Biogenesis
The understanding of MIA biogenesis, particularly the central role of strictosidine synthase, has inspired powerful chemoenzymatic strategies for creating novel alkaloids. nih.gov Biocatalysis using STR has been shown to be effective for the condensation of secologanin with various synthetic tryptamine analogs. nih.govresearchgate.net
This approach offers a speculative but promising route to producing this compound or its analogs. A potential strategy would involve:
Chemical synthesis of a modified tryptamine precursor, perhaps one that is already demethylated at the N(b) position or contains a methoxy group at the 5-position (which corresponds to the 12-position in the final alkaloid).
Enzymatic condensation of this synthetic tryptamine analog with secologanin using immobilized strictosidine synthase to generate a novel strictosidine derivative.
Subsequent chemical or enzymatic steps to induce the necessary rearrangements and cyclizations to form the desired alstogustine skeleton.
This bio-inspired approach combines the stereospecificity and efficiency of enzymes with the flexibility of synthetic chemistry, providing a powerful tool for accessing complex natural products and their derivatives. nih.gov
Chemical Synthesis and Derivatization Strategies
Synthetic Challenges Associated with the Alstogustine Skeleton
The construction of the alstogustine core is fraught with difficulties common to the synthesis of many monoterpenoid indole (B1671886) alkaloids. These challenges primarily revolve around the sheer structural complexity and the need for precise three-dimensional control over the arrangement of atoms.
Complexity of Polycyclic Indole Alkaloid Architectures
Indole alkaloids are renowned for their compact and congested polycyclic systems. The alstogustine skeleton is no exception, belonging to a class of natural products that often feature unique, cage-shaped pentacyclic cores. The assembly of these intricate, multi-ring scaffolds from simpler, planar starting materials is a significant hurdle. Traditional synthetic approaches often require numerous steps to build such complex structures, making efficiency a primary concern. The development of methods to rapidly generate molecular complexity through cascade reactions, where multiple bonds and rings are formed in a single operation, is a key area of research aimed at overcoming these challenges. The synthesis of related compounds like alstonlarsine A, for instance, involves constructing a unique pentacyclic skeleton, highlighting the architectural challenges inherent in this family of molecules.
Stereocontrol in Asymmetric Synthesis
Beyond the assembly of the carbon framework, the precise control of stereochemistry is a critical and demanding aspect of synthesizing indole alkaloids. These molecules often contain multiple stereocenters, including all-carbon quaternary centers, which are notoriously difficult to construct. The total synthesis of (+)-Alstonlarsine A underscores the challenge of accurately installing the required stereochemistry and maintaining that control throughout the synthetic sequence. Achieving high levels of stereocontrol is essential, as different stereoisomers can have vastly different biological activities. Asymmetric synthesis strategies, which aim to produce a single enantiomer of a chiral molecule, are therefore paramount. This often involves the use of chiral catalysts or auxiliaries to guide the formation of the desired stereoisomer with high enantioselectivity. The development of novel organocatalytic methods has become an important frontier in achieving the atroposelective synthesis of complex indole derivatives, addressing the challenge of controlling axial chirality in these systems.
Total Synthesis Efforts for Related Indole Alkaloids (e.g., Akuammicine, Alstonlarsine A)
While a specific total synthesis for N(4)-demethyl-12-methoxyalstogustine is not extensively documented in readily available literature, the synthetic strategies developed for structurally related monoterpenoid indole alkaloids like Akuammicine and Alstonlarsine A provide a clear blueprint for how such a task might be approached.
Biomimetically Inspired Synthetic Routes
Biomimetic synthesis, which mimics the probable biosynthetic pathways occurring in nature, offers an elegant and often efficient approach to complex natural products. Nature frequently uses enzymatic oxidations and rearrangements to construct intricate alkaloid skeletons from simpler precursors like tryptophan. Synthetic chemists have drawn inspiration from these processes, for example, by using iron-catalyzed oxidative radical coupling to selectively form key bonds found in moschamine-related indole alkaloids. Similarly, the synthesis of the bis-indole alkaloid villalstonine (B1683050) was achieved through a reaction that likely parallels its biogenetic pathway. For other indole alkaloids, biomimetically inspired strategies have relied on key intermediates, such as dihydropyridines, which can be transformed into several distinct skeletal frameworks. These bio-inspired approaches can be highly convergent, uniting complex fragments in a manner that mirrors nature's efficiency.
Strategic Bond Formations and Cycloaddition Reactions
Modern organic synthesis relies on a powerful toolkit of reactions to forge the complex ring systems of indole alkaloids. Cycloaddition reactions, in particular, are highly effective for rapidly building molecular complexity.
In the total synthesis of (+)-Alstonlarsine A, a key step involved an intramolecular dearomative Diels-Alder cycloaddition to construct the core structure. An alternative synthesis of the same molecule utilized an intramolecular [3+2] cycloaddition to form the cyclohepta[b]indole backbone. The Diels-Alder reaction of indole derivatives is a well-established method for creating the tetrahydrocarbazole core found in many alkaloids.
Other strategic reactions include:
Interrupted Pictet-Spengler and Bischler-Napieralski Reactions: A concise total synthesis of (±)-Akuammicine was achieved using an interrupted Bischler–Napieralski reaction to create a key tetracyclic spiroindoline intermediate.
Heck Cyclization: This palladium-catalyzed reaction was a key step in a concise synthesis of (±)-Akuammicine.
Annulation Reactions: A [4+2] annulation between an indole derivative and a donor-acceptor cyclobutane (B1203170) provided an efficient route to the core of both (±)-Akuammicine and (±)-Strychnine.
Domino and Cascade Reactions: The synthesis of Alstonlarsine A featured an efficient domino sequence that formed two rings and three stereocenters in a single step. These cascade processes are highly valued for their efficiency in building complex polycyclic systems.
These examples demonstrate the power of employing strategic bond formations and cycloadditions to tackle the immense challenge of total synthesis in the indole alkaloid family.
Interactive Table of Synthetic Strategies for Related Indole Alkaloids
| Alkaloid | Key Synthetic Strategy | Description | References |
|---|---|---|---|
| (+)-Alstonlarsine A | Domino Sequence / Diels-Alder Cycloaddition | An enantioselective synthesis featuring a domino sequence that includes an inverse-electron-demand intramolecular Diels-Alder reaction to form the core. | |
| (+)-Alstonlarsine A | Intramolecular [3+2] Cycloaddition | An asymmetric synthesis using an intramolecular nitrile oxide-alkene cycloaddition to construct the cyclohepta[b]indole backbone. | |
| (±)-Akuammicine | Interrupted Bischler-Napieralski Reaction | A concise synthesis employing a modified Bischler-Napieralski reaction to access a key tetracyclic spiroindoline scaffold. | |
| (±)-Akuammicine | Heck Cyclization / aza-Baylis-Hillman Reaction | A short synthesis featuring a novel one-pot spirocyclization/intramolecular aza-Baylis-Hillman reaction and a Heck cyclization. |
Semisynthetic Modifications of this compound
Semisynthesis involves the chemical modification of a natural product that has been isolated from its natural source. This approach can be a powerful tool for creating novel derivatives with potentially improved properties. However, based on a comprehensive review of available scientific literature, specific semisynthetic modifications starting from this compound have not been extensively reported. Research in this area often focuses on the total synthesis of the core skeleton or the synthesis of related but different alkaloid structures.
An article on the chemical synthesis and derivatization strategies for this compound and its analogues cannot be generated at this time. A thorough search of publicly available scientific literature and databases did not yield specific information regarding the preparation of analogues of this compound for structure-activity relationship (SAR) studies.
The initial and subsequent targeted searches for "this compound," "alstogustine," and their derivatives did not provide the necessary detailed research findings on chemical synthesis and derivatization strategies. While general methodologies for creating analogues of various chemical compounds for SAR studies are widely documented, specific protocols and research data for the requested compound family are not present in the available resources.
Therefore, the requested article, which must strictly adhere to the provided outline and focus solely on this specific compound and its derivatives, cannot be written without the foundational scientific research to support it.
Biological Activities and Mechanistic Investigations Preclinical Focus
In Vitro Cellular Pharmacology
Assessment of Cytotoxic Activity in Non-Human and Human Cell Lines
Alkaloids derived from Alstonia scholaris have demonstrated notable cytotoxic effects against various cancer cell lines in preclinical studies. Ethanolic extracts of the bark have shown significant cytotoxicity against MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cell lines, with IC₅₀ values ranging from 50 to 150 µg/mL ijprajournal.com. Similarly, methanolic leaf extracts exhibited dose-dependent cytotoxic effects against HT-29 colon cancer cells and A549 lung cancer cells ijprajournal.com.
Specific alkaloids and triterpenes isolated from A. scholaris leaves have shown potent anti-proliferative activity against the human lung cancer A549 cell line. The IC₅₀ values for the alkaloid and triterpene fractions were reported to be 14.4 µg/mL and 9.3 µg/mL, respectively nih.gov. These findings highlight the potential of this class of compounds as cytotoxic agents.
| Compound/Extract | Cell Line | Activity | IC₅₀ Value |
|---|---|---|---|
| Alkaloids from A. scholaris | A549 (Human Lung Cancer) | Anti-proliferative | 14.4 µg/mL nih.gov |
| Triterpenes from A. scholaris | A549 (Human Lung Cancer) | Anti-proliferative | 9.3 µg/mL nih.gov |
| Ethanolic Bark Extract of A. scholaris | MCF-7, HeLa, HepG2 | Cytotoxic | 50-150 µg/mL ijprajournal.com |
Modulation of Cellular Processes
The cytotoxic effects of Alstonia scholaris alkaloids are closely linked to their ability to induce programmed cell death, or apoptosis. Studies have shown that these compounds can trigger apoptosis through the mitochondrial pathway ijprajournal.com. This is achieved by modulating the expression of key regulatory proteins, specifically by increasing the expression of the pro-apoptotic protein Bax and decreasing the levels of the anti-apoptotic protein Bcl-2 ijprajournal.com. This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9 and caspase-3, which are critical executioner enzymes in the apoptotic cascade ijprajournal.com.
Microscopic examination of cancer cells treated with these alkaloids reveals characteristic morphological features of apoptosis, including cell shrinkage, membrane blebbing, and nuclear condensation ijprajournal.com. Furthermore, a combination of alkaloids and triterpenes from A. scholaris has been shown to have a synergistic effect on inducing apoptosis in A549 cells nih.gov. This induction of apoptosis is a key mechanism behind the observed anti-proliferative and cytotoxic activities of this class of compounds ijprajournal.comnih.govnih.gov.
Reversal of Multidrug Resistance (MDR) in Drug-Resistant Non-Human Cancer Cells
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump anticancer drugs out of the cell. Indole (B1671886) alkaloids have emerged as a promising class of compounds capable of reversing this resistance.
A variety of aspidofractinine-type indole alkaloids have demonstrated the ability to reverse MDR in vincristine-resistant KB cancer cells nih.gov. Furthermore, derivatives of the monoterpene indole alkaloid dregamine have been identified as promising MDR reversers mdpi.com. Certain derivatives bearing an aromatic azine moiety have shown considerable MDR reversing activity by inhibiting ABC transporters such as P-gp (ABCB1) and MRP1 (ABCC1) nih.govulisboa.pt. For instance, specific epimeric azines with a para-methylbenzylidene moiety were found to be potent and selective P-gp inhibitors nih.gov. This body of research suggests that the indole alkaloid scaffold is a valuable template for developing agents that can overcome multidrug resistance in cancer cells mdpi.comnih.govulisboa.pt.
Anti-inflammatory Effects in in vitro Assays
Alkaloids isolated from the leaves of Alstonia scholaris have demonstrated significant anti-inflammatory properties in various in vitro assays. Research has shown that these alkaloids can inhibit key enzymes involved in the inflammatory cascade, namely cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) nih.govresearchgate.net. These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators nih.gov. The ability of Alstonia alkaloids to inhibit these enzymes provides a clear mechanism for their observed anti-inflammatory effects nih.govresearchgate.netresearchgate.net. This dual inhibition of both COX and LOX pathways is considered a promising strategy for developing safer anti-inflammatory drugs nih.gov.
| Compound Class | Target Enzyme | Observed Effect |
|---|---|---|
| Alkaloids from Alstonia scholaris | COX-1 | Inhibition nih.govresearchgate.net |
| COX-2 | Inhibition nih.govresearchgate.net | |
| 5-LOX | Inhibition nih.govresearchgate.net |
Vasorelaxant Activity in Isolated Tissue Preparations
While direct studies on N(4)-demethyl-12-methoxyalstogustine are unavailable, research on other indole alkaloids has revealed significant vasorelaxant properties. For example, the indole alkaloids naucline and cadamine have been shown to induce concentration-dependent relaxation in phenylephrine-precontracted rat aortic rings nih.govresearchgate.net.
The mechanism of this vasorelaxant effect appears to be multifaceted. Naucline's effect was found to be independent of the endothelium and involves the inhibition of both voltage-dependent and receptor-operated Ca²⁺ channels in the smooth muscle nih.govresearchgate.net. In contrast, the vasorelaxant effect of cadamine is partially mediated by the increased release of nitric oxide (NO) from endothelial cells, in addition to the inhibition of Ca²⁺ influx nih.govresearchgate.net. These findings suggest that indole alkaloids as a class have the potential to modulate vascular tone through various mechanisms, indicating a possible area of activity for this compound.
Kinase Inhibitory Activity
Kinase inhibition is a critical area of drug discovery, particularly in oncology and immunology. While there is no specific data on the kinase inhibitory activity of this compound, a closely related rearranged indole alkaloid, alstonlarsine A, has been evaluated for its effect on death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2). Alstonlarsine A demonstrated moderate inhibitory activity against DRAK2. This finding is significant as DRAK2 is considered a potential drug target for autoimmune diseases .
Molecular and Cellular Mechanisms of Action
Detailed investigations into the molecular and cellular mechanisms of action for this compound are not available in the current scientific literature.
Target Identification and Pathway Elucidation
There are no published studies that identify the specific molecular targets of this compound. Consequently, the biological pathways that may be modulated by this compound have not been elucidated.
Protein-Ligand Interactions (e.g., Molecular Modeling and Docking Studies)
No molecular modeling or docking studies concerning the interaction of this compound with any protein targets have been reported. The binding modes and specific molecular interactions remain unknown.
Cellular Signaling Pathway Modulation
Information regarding the effects of this compound on cellular signaling pathways is currently unavailable. Preclinical research has yet to explore whether this compound influences key signaling cascades involved in cellular processes.
Structure-Activity Relationship (SAR) Studies
Comprehensive structure-activity relationship (SAR) studies for this compound and the broader alstogustine class of alkaloids have not been documented.
Impact of Structural Modifications on Biological Potency
There is a lack of data on the synthesis of analogs of this compound and the subsequent evaluation of their biological potency. Therefore, the impact of specific structural modifications on the activity of this compound is not understood.
Identification of Pharmacophoric Features within the Alstogustine Class
Due to the absence of SAR data for the alstogustine class, the key pharmacophoric features essential for any potential biological activity have not been identified.
Preclinical In Vivo Methodological Considerations (Excluding Specific Compound Findings or Safety)
Preclinical in vivo studies are a cornerstone of pharmacological research, providing essential information about a compound's behavior in a living organism before it can be considered for further development. Methodological rigor in these studies is paramount to ensure the reliability and translatability of the findings. This section will detail general principles and techniques for the in vivo evaluation of investigational compounds, without discussing specific outcomes or safety profiles.
Selection of Appropriate Animal Models for Pharmacological Evaluation (e.g., rodent, canine models for drug characteristics in general)
The selection of an appropriate animal model is a critical first step in preclinical in vivo evaluation. The primary goal is to choose a species that will provide the most relevant and predictive data for understanding the general biological activity of a compound. The choice of animal model is often guided by the physiological and biochemical similarities between the animal and humans, particularly concerning the processes of drug absorption, distribution, metabolism, and excretion (ADME). semanticscholar.org
Rodents, such as mice and rats, are frequently used in early-stage preclinical research. rsc.orgnih.govijrpc.com Their small size, relatively low cost, and the availability of genetically modified strains make them practical for initial screening and mechanistic studies. rsc.orgijrpc.com For instance, rats are a common choice due to the extensive historical data available on their physiology and toxicology. rsc.org
Non-rodent species are also required to meet regulatory expectations for preclinical data. rsc.org Canines, particularly Beagle dogs, are often used as a non-rodent model in pharmaceutical development. researchgate.net Their gastrointestinal physiology has been studied in relation to drug absorption, making them a useful model for evaluating oral formulations. researchgate.net The Göttingen minipig is another large animal model gaining prominence due to its anatomical and physiological similarities to humans. researchgate.net
The ideal animal model should replicate key aspects of the biological system being studied. rsc.org Factors such as organ blood flow, blood volume, blood pH, and the localization of drug transporters and metabolizing enzymes are important considerations in model selection. A thorough understanding of the anatomical and physiological characteristics of different species is essential for selecting the most appropriate model for a given study. nih.gov
Table 1: General Characteristics of Common Animal Models in Pharmacological Evaluation
| Animal Model | Key Characteristics | Common Applications |
|---|---|---|
| Rodents (Mice, Rats) | Small size, low cost, well-characterized genetics, availability of transgenic models. rsc.orgijrpc.com | Early-stage screening, mechanistic studies, initial pharmacokinetic profiling. rsc.org |
| Canines (Beagle Dogs) | Larger size, well-studied gastrointestinal physiology. researchgate.net | Evaluation of oral formulations, pharmacokinetic and toxicology studies. researchgate.net |
| Pigs (Minipigs) | Anatomical and physiological similarities to humans. researchgate.net | Increasingly used as a non-rodent model in preclinical studies. researchgate.net |
Techniques for Assessing In Vivo Absorption, Distribution, and Metabolism in Animal Models
Once an appropriate animal model is selected, various techniques are employed to assess the absorption, distribution, metabolism, and excretion (ADME) of a compound. criver.comveteriankey.com These studies are fundamental to understanding the pharmacokinetic profile of a substance. veteriankey.com
Radiolabeling the compound of interest is a common technique used in in vivo ADME studies to trace its fate within the body. criver.com This allows for quantitative analysis of the compound and its metabolites in various tissues and excreta. criver.com
Blood sampling is a routine procedure to determine the concentration of the compound and its metabolites in circulation over time. criver.com This data is used to calculate key pharmacokinetic parameters. Microsampling techniques, which involve collecting very small volumes of blood, can be used to reduce the stress on the animals. biotechfarm.co.il
To study the distribution of a compound, quantitative whole-body autoradiography (QWBA) is considered a gold-standard technique. criver.com QWBA provides high-resolution images showing the distribution of a radiolabeled compound throughout the entire animal body, allowing for detailed assessment of tissue accumulation. criver.com
Metabolite profiling is conducted to identify the major metabolic pathways of a compound. criver.com This involves analyzing biological samples (such as blood, urine, and feces) to identify and quantify the metabolites formed. criver.com This information is crucial for understanding how the body processes the compound. criver.com
Non-Invasive Approaches for Pharmacokinetic Assessment in Animal Studies
In recent years, there has been a growing interest in non-invasive techniques for pharmacokinetic assessment in animal studies. nih.gov These methods offer the advantage of longitudinal monitoring of the same animal over time, reducing the number of animals required and providing more robust data.
Imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT) are powerful non-invasive tools for visualizing and quantifying the distribution of a radiolabeled compound in vivo. nih.govresearchgate.net These emission tomography modalities can provide real-time information on the pharmacokinetics of a substance in various organs and tissues. nih.govresearchgate.net
The development of advanced in vitro systems, such as organs-on-a-chip and in silico computational models, also offers alternatives to traditional animal studies for predicting pharmacokinetic properties. researchgate.netmckinsey.com These "New Approach Methodologies" (NAMs) aim to provide human-specific biological data that animal models may not fully replicate. mckinsey.com While still evolving, these technologies hold promise for refining and reducing the reliance on animal testing in the future. mckinsey.com
Considerations for Extrapolating Animal Model Data to General Biological Understanding
Extrapolating data from animal models to a general biological understanding, particularly with relevance to humans, is a complex process that requires careful consideration of interspecies differences. nih.govnih.gov While animal models are essential tools in preclinical research, inherent biological variations between species can influence the pharmacokinetic and pharmacodynamic properties of a compound. nih.govresearchgate.net
Anatomical and physiological differences, such as variations in gastrointestinal tract physiology, can affect the absorption of orally administered compounds. The expression and activity of metabolic enzymes and drug transporters can also differ significantly between species, leading to variations in drug metabolism and elimination.
Allometric scaling is a mathematical method often used to extrapolate pharmacokinetic parameters from animals to humans based on body size. nih.gov However, this approach is not always straightforward and must be used with an understanding of its limitations. nih.gov A more comprehensive approach involves integrating in vitro data from human-derived systems with in vivo animal data to improve the accuracy of predictions. semanticscholar.org
It is crucial to acknowledge that no single animal model can perfectly replicate human biology. nih.govwellbeingintlstudiesrepository.orgbrill.com Therefore, data from preclinical animal studies should be interpreted with a clear understanding of the model's strengths and limitations. wellbeingintlstudiesrepository.orgbrill.com The goal is to use these models to build a weight of evidence regarding a compound's biological activity, which can then inform further research.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
Future Research Trajectories and Potential Applications
Development of Novel Synthetic Analogues with Enhanced Biological Efficacy
The development of novel synthetic analogues of naturally occurring alkaloids is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. For complex molecules like N(4)-demethyl-12-methoxyalstogustine, the synthesis of analogues presents both a challenge and an opportunity.
Future research will likely focus on the targeted modification of the sarpagan scaffold. Key areas for synthetic exploration could include:
Modification of the Indole (B1671886) Nucleus: Alterations to the aromatic ring system, such as the introduction of different substituents or the replacement of the indole with other heterocyclic systems, could significantly impact biological activity.
Stereochemical Diversity: The sarpagan skeleton possesses multiple stereocenters, and the synthesis of diastereomers and enantiomers of the natural product could lead to the discovery of compounds with novel or enhanced activities. nih.gov
Functional Group Interconversion: The existing functional groups on the this compound molecule, such as the methoxy (B1213986) and demethylated nitrogen groups, are prime targets for modification to explore structure-activity relationships.
The synthesis of analogues is not only crucial for improving biological efficacy but also for creating chemical probes to better understand the molecular targets and mechanisms of action of this class of compounds.
Comprehensive Mechanistic Studies of Observed Activities
While many Alstonia alkaloids have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the precise mechanisms of action are often not fully elucidated. nih.gov For this compound, future research must prioritize comprehensive mechanistic studies to understand how it exerts its biological effects.
Potential research avenues include:
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins or pathways that this compound interacts with.
Pathway Analysis: Investigating the downstream effects of compound treatment on cellular signaling pathways, such as those involved in apoptosis, cell cycle regulation, and inflammation. For instance, studies on total alkaloids from Alstonia scholaris have shown regulation of the PI3K-Akt pathway in the context of chronic glomerulonephritis. nih.gov
Enzyme Inhibition Assays: Screening against panels of relevant enzymes, such as kinases, proteases, and metabolic enzymes, to identify direct inhibitory activities.
A thorough understanding of the mechanism of action is critical for the rational design of more potent and selective analogues and for identifying potential therapeutic applications.
Exploration of Synergistic Effects with Established Agents in Preclinical Models
A growing area of interest in drug discovery is the use of combination therapies, where two or more agents are used together to achieve a greater therapeutic effect than either agent alone. Alkaloids from the Alstonia genus have shown promise in this regard. For example, a combination of alkaloids and triterpenes from Alstonia scholaris leaves demonstrated enhanced immunomodulatory activity and apoptosis induction in a lung cancer cell line. researchgate.net
Future preclinical studies on this compound and its analogues should explore potential synergistic effects with established therapeutic agents. This could involve:
Combination with Chemotherapeutics: Investigating whether the compound can enhance the efficacy of standard-of-care chemotherapy drugs, potentially by overcoming resistance mechanisms or sensitizing cancer cells to treatment. The alkaloid fraction of Alstonia scholaris has demonstrated anticancer activity in various human neoplastic cell lines. nih.gov
Combination with Immunotherapies: Assessing the potential to modulate the tumor microenvironment and enhance the response to immune checkpoint inhibitors.
Combination with Antimicrobials: Exploring synergistic effects with antibiotics to combat resistant bacterial or fungal strains.
These studies could reveal new therapeutic strategies and expand the potential clinical utility of this class of alkaloids.
Advancements in Biosynthetic Pathway Engineering for Improved Production
The natural abundance of many valuable MIAs is often low, making their extraction from plant sources inefficient and costly. researchgate.net Metabolic engineering of the biosynthetic pathways in microbial or plant-based systems offers a promising alternative for sustainable production. The biosynthesis of sarpagan-type alkaloids involves a complex series of enzymatic reactions, starting from the precursors tryptophan and secologanin (B1681713). nih.gov
Key future research directions in this area include:
Elucidation of the Complete Biosynthetic Pathway: While the early steps of MIA biosynthesis are well-understood, the specific enzymes responsible for the final tailoring steps to produce compounds like this compound need to be identified and characterized. Recent studies have shed light on the sarpagan bridge enzymes (SBEs) that are crucial for forming the characteristic sarpagan skeleton. nih.govresearchgate.net
Heterologous Expression: Expressing the entire biosynthetic pathway in a heterologous host, such as yeast (Saccharomyces cerevisiae) or E. coli, to enable large-scale, controlled production.
Pathway Optimization: Using synthetic biology tools to optimize metabolic flux towards the desired product, for example, by overexpressing rate-limiting enzymes or downregulating competing pathways.
Successful engineering of the biosynthetic pathway could provide a scalable and cost-effective source of this compound and its analogues for further research and development.
Application of Computational Chemistry and Artificial Intelligence in Drug Discovery for MIAs
Computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. These approaches are particularly valuable for natural products like MIAs, where the structural complexity can make traditional drug discovery methods challenging.
Future applications in the study of this compound and related alkaloids include:
Molecular Docking and Virtual Screening: In silico studies can be used to predict the binding of these alkaloids to known protein targets, helping to prioritize compounds for experimental testing and to elucidate their mechanism of action. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing computational models that correlate the chemical structures of a series of analogues with their biological activities to guide the design of more potent compounds.
AI-driven de novo Drug Design: Using generative AI models to design novel molecules with desired pharmacological properties based on the sarpagan scaffold.
Predictive Toxicology: Employing computational models to predict potential toxicities of new analogues early in the drug discovery process.
Q & A
Basic Research Questions
Q. What are the primary methods for identifying and characterizing N(4)-demethyl-12-methoxyalstogustine in natural extracts?
- Methodological Answer : Identification typically involves high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C21H26N2O4, exact mass 370.1892) and nuclear magnetic resonance (NMR) spectroscopy to resolve structural features like the 12-methoxy and N(4)-demethyl groups. Comparative analysis with reference spectra from Alstonia spatulata-derived compounds is critical for validation . For purity assessment, HPLC coupled with UV/Vis or diode-array detection is recommended, ensuring >98% purity thresholds for research-grade samples .
Q. How is this compound isolated from Alstonia spatulata, and what solvents/systems are optimal for extraction?
- Methodological Answer : Isolation protocols often use polar solvents (e.g., methanol or ethanol) for initial extraction, followed by liquid-liquid partitioning with dichloromethane or ethyl acetate. Column chromatography with silica gel or Sephadex LH-20, eluted with gradients of hexane-ethyl acetate or chloroform-methanol, is standard. TLC monitoring (e.g., using Dragendorff’s reagent) aids in tracking alkaloid fractions. Yield optimization requires pH adjustments to exploit the compound’s basicity .
Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB against cancer cell lines) and antimicrobial disk diffusion tests. Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are essential. For mechanism-oriented studies, enzyme inhibition assays (e.g., acetylcholinesterase or topoisomerase I) should employ kinetic analysis and IC50 calculations. Triplicate replicates and ANOVA-based statistical validation are mandatory .
Advanced Research Questions
Q. How can contradictory data on this compound’s cytotoxicity across studies be systematically addressed?
- Methodological Answer : Contradictions may arise from variability in cell lines, assay conditions, or compound purity. To resolve this:
- Standardize cell culture conditions (e.g., passage number, serum concentration).
- Validate compound purity via HRMS and quantitative NMR.
- Perform meta-analyses of existing data to identify confounding variables (e.g., oxygen tension in assays).
- Use mixed-methods approaches, combining in vitro data with in silico docking studies to clarify structure-activity relationships (SAR) .
Q. What experimental design considerations are critical for studying the metabolic stability of this compound?
- Methodological Answer : Metabolic stability assays require:
- Liver microsomes (human/rodent) incubated with the compound (1–10 µM) and NADPH.
- LC-MS/MS quantification of parent compound depletion over time (t1/2 calculation).
- Controls with CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways.
- Cross-validation with hepatocyte models to account for phase II metabolism (e.g., glucuronidation). Data should be normalized to protein content and reported as intrinsic clearance .
Q. How can computational modeling optimize the synthesis of this compound derivatives for enhanced bioactivity?
- Methodological Answer : Apply density functional theory (DFT) to predict reactive sites for demethylation or methoxy substitution. Molecular dynamics simulations can assess binding affinity to target proteins (e.g., tubulin or kinases). Combine SAR data with free-energy perturbation (FEP) calculations to prioritize synthetic targets. Validate predictions via solid-phase synthesis and X-ray crystallography (if crystallizable) .
Q. What strategies mitigate batch-to-batch variability in this compound isolation for reproducible pharmacological studies?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Define critical process parameters (CPPs: solvent ratios, temperature) via factorial design experiments.
- Use near-infrared (NIR) spectroscopy for real-time monitoring of extraction efficiency.
- Establish acceptance criteria for intermediates (e.g., HPLC peak area ≥95% for key fractions).
- Document deviations in a batch record and correlate with bioactivity outcomes using multivariate analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
